4-Ethyl-2-methoxyaniline

説明

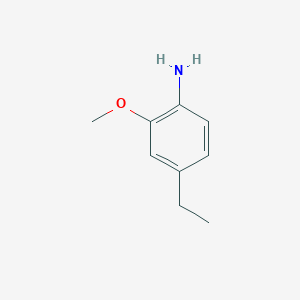

4-Ethyl-2-methoxyaniline (C₉H₁₃NO, molecular weight 151.21 g/mol) is a substituted aniline derivative featuring an ethyl group at the para position and a methoxy group at the ortho position relative to the amine functional group. Its structure is characterized by distinct electronic and steric effects imparted by these substituents, making it a versatile intermediate in organic synthesis.

特性

分子式 |

C9H13NO |

|---|---|

分子量 |

151.21 g/mol |

IUPAC名 |

4-ethyl-2-methoxyaniline |

InChI |

InChI=1S/C9H13NO/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6H,3,10H2,1-2H3 |

InChIキー |

QOJCZWOJDIZTIK-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC(=C(C=C1)N)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 4-Ethyl-2-methoxyaniline can be synthesized through several methods, including:

Nitration and Reduction: One common method involves the nitration of 4-ethyl-2-methoxybenzene to form 4-ethyl-2-methoxynitrobenzene, followed by reduction to yield this compound.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds or direct amination processes using metal catalysts such as palladium or ruthenium complexes . These methods are preferred for their efficiency and scalability.

化学反応の分析

Types of Reactions: 4-Ethyl-2-methoxyaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.

Reduction: Reduction reactions typically yield amines or other reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

Major Products Formed:

Oxidation: Quinones and nitroso compounds.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

科学的研究の応用

4-Ethyl-2-methoxyaniline has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 4-Ethyl-2-methoxyaniline involves its interaction with various molecular targets and pathways:

類似化合物との比較

Key Observations :

- The ethyl group in this compound increases lipophilicity, enhancing solubility in organic solvents compared to unsubstituted anilines .

- Methoxy groups at ortho positions (as in 2-methoxyaniline) introduce steric hindrance, slowing reactions like diazotization, whereas para-substituted analogs (e.g., 4-methoxyaniline) exhibit faster kinetics .

- Chloro and acetyl groups in the compound deactivate the aromatic ring, contrasting sharply with the electron-rich nature of this compound .

Insights :

Reactivity in Cross-Coupling Reactions

- This compound undergoes palladium-catalyzed direct arylation to form carbazoles, a reaction less feasible with electron-deficient analogs like the chloro-acetyl derivative .

- Steric effects : Ortho-methoxy substitution in 2-methoxyaniline impedes coupling reactions compared to the para-substituted this compound .

Pharmaceutical Relevance

- This compound is critical for synthesizing murrayafoline A , an antitumor carbazole alkaloid .

- In contrast, 1-(2-amino-3-chloro-4-methoxyphenyl)ethanone () may serve as an intermediate for antibiotics or kinase inhibitors due to its electrophilic chloro group .

Stability and Spectroscopic Differentiation

- Stability : The electron-donating ethyl and methoxy groups in this compound enhance stability against oxidation compared to electron-poor analogs .

- ¹H NMR Differentiation : The aromatic proton at δ 6.64 in this compound contrasts with δ 7.2–7.5 in 4-methoxyaniline (para-substitution) and δ 6.8–7.0 in 2-methoxyaniline (ortho-substitution).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。